molecular formula C13H22N2O5 B1411863 D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl- CAS No. 874672-84-1

D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl-

Cat. No.: B1411863
CAS No.: 874672-84-1
M. Wt: 286.32 g/mol
InChI Key: CYRRXYLLNDVBCL-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl-: is a synthetic peptide compound used primarily in scientific research. It is characterized by its molecular formula C13H22N2O5 and a molecular weight of 286.32 g/mol . This compound is notable for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl- typically involves the following steps:

    Protection of Amino Groups: The amino groups of D-Alanine and D-Proline are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.

    Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: The Boc groups are removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl- has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic reactions.

    Biology: Employed in studies of protein structure and function, as well as in the development of enzyme inhibitors.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl- exerts its effects involves:

    Molecular Targets: This compound interacts with specific proteins or enzymes, altering their activity.

    Pathways Involved: It may modulate biochemical pathways related to amino acid metabolism, protein synthesis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • L-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl-
  • D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl-
  • L-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl-

Uniqueness

D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl- is unique due to its specific stereochemistry, which can influence its interaction with biological molecules and its overall reactivity. This stereochemical configuration can result in different biological activities and properties compared to its analogs.

Properties

IUPAC Name

(2R)-2-[[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5/c1-8(11(17)18)14-10(16)9-6-5-7-15(9)12(19)20-13(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,16)(H,17,18)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRRXYLLNDVBCL-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)[C@H]1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl-
Reactant of Route 2
Reactant of Route 2
D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl-
Reactant of Route 3
Reactant of Route 3
D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl-
Reactant of Route 4
Reactant of Route 4
D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl-
Reactant of Route 5
Reactant of Route 5
D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl-
Reactant of Route 6
Reactant of Route 6
D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.